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molecular formula C13H15ClN2O2 B8599036 2-(4-Chlorophenoxy)-N-(2-cyanoethyl)-2-methylpropanamide CAS No. 64965-86-2

2-(4-Chlorophenoxy)-N-(2-cyanoethyl)-2-methylpropanamide

Cat. No. B8599036
M. Wt: 266.72 g/mol
InChI Key: WNWIKDZYZPGMDJ-UHFFFAOYSA-N
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Patent
US04131617

Procedure details

Into a 25 liter reactor fitted with cooling and stirring means there were poured 3 liters of ethanol, 60 g of sodium and 250 g of p-chlorophenol (1.944 mol). After stirring for 1 hour there were added 3 liters of toluene and the ethanol/toluene azeotrope was removed by distillation; 2 more liters of toluene were added and also 425 g of N-cyanoethyl α -bromo-isobutyramide, (1.944 mol).
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
N-cyanoethyl α -bromo-isobutyramide
Quantity
425 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[Na].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[C:13]([CH2:15][CH2:16][NH:17][C:18](=[O:23])[C:19](Br)([CH3:21])[CH3:20])#[N:14]>C1(C)C=CC=CC=1>[C:13]([CH2:15][CH2:16][NH:17][C:18](=[O:23])[C:19]([O:12][C:9]1[CH:10]=[CH:11][C:6]([Cl:5])=[CH:7][CH:8]=1)([CH3:21])[CH3:20])#[N:14] |^1:3|

Inputs

Step One
Name
Quantity
3 L
Type
reactant
Smiles
C(C)O
Name
Quantity
60 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Two
Name
N-cyanoethyl α -bromo-isobutyramide
Quantity
425 g
Type
reactant
Smiles
C(#N)CCNC(C(C)(C)Br)=O
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirring means there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 liter reactor fitted
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
After stirring for 1 hour there
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ethanol/toluene azeotrope was removed by distillation
ADDITION
Type
ADDITION
Details
2 more liters of toluene were added

Outcomes

Product
Name
Type
Smiles
C(#N)CCNC(C(C)(C)OC1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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